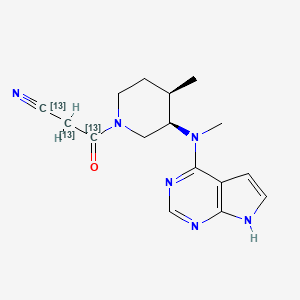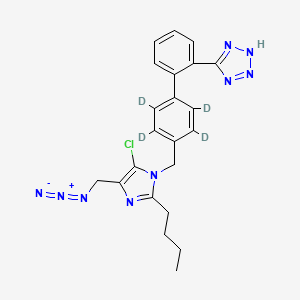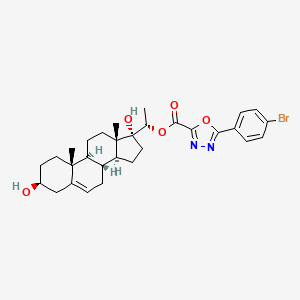
Hydrodolasetron-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrodolasetron-d4 is a deuterium-labeled version of hydrodolasetron, which is a major active metabolite of dolasetron. Dolasetron is a serotonin 5-HT3 receptor antagonist used primarily as an antiemetic to prevent nausea and vomiting associated with chemotherapy and postoperative recovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydrodolasetron-d4 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the hydrodolasetron molecule. The specific synthetic routes and reaction conditions for this compound are not widely published, but it generally involves the deuteration of hydrodolasetron using deuterium gas or deuterated reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar methods to those used for other deuterated compounds. This includes the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and quantification .
Análisis De Reacciones Químicas
Types of Reactions
Hydrodolasetron-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but typically involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound could yield hydroxylated derivatives, while reduction could produce deuterated alcohols .
Aplicaciones Científicas De Investigación
Hydrodolasetron-d4 is primarily used in scientific research as a tracer for quantitation during the drug development process. Its applications include:
Chemistry: Used in studies involving the pharmacokinetic and metabolic profiles of drugs.
Biology: Helps in understanding the biological pathways and interactions of dolasetron and its metabolites.
Medicine: Assists in the development of antiemetic drugs and understanding their mechanisms of action.
Industry: Used in the production and quality control of pharmaceutical products
Mecanismo De Acción
Hydrodolasetron-d4, like hydrodolasetron, exerts its effects by selectively antagonizing serotonin 5-HT3 receptors. This action blocks serotonin both peripherally in the gastrointestinal tract and centrally in the chemoreceptor trigger zone of the brain, thereby preventing nausea and vomiting .
Comparación Con Compuestos Similares
Similar Compounds
Dolasetron: The parent compound of hydrodolasetron-d4, used as an antiemetic.
Ondansetron: Another serotonin 5-HT3 receptor antagonist used for similar purposes.
Granisetron: Also a 5-HT3 receptor antagonist with similar applications.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. Deuteration can affect the metabolic stability and pharmacokinetic profile of the compound, making it a valuable tool in drug development .
Propiedades
Fórmula molecular |
C19H22N2O3 |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
(10-hydroxy-8-azatricyclo[5.3.1.03,8]undecan-5-yl) 4,5,6,7-tetradeuterio-1H-indole-3-carboxylate |
InChI |
InChI=1S/C19H22N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,18,20,22H,5-8,10H2/i1D,2D,3D,4D |
Clave InChI |
MLWGAEVSWJXOQJ-RHQRLBAQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C2C(=C1[2H])C(=CN2)C(=O)OC3CC4CC5CC(C3)N4CC5O)[2H])[2H] |
SMILES canónico |
C1C2CC3CC(CC1N3CC2O)OC(=O)C4=CNC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate](/img/structure/B12415232.png)



![1H-Pyrrole-3-methanamine,5-(2-fluorophenyl)-1-[[3-(3-methoxypropoxy)phenyl]sulfonyl]-N-methyl-d3](/img/structure/B12415256.png)
![2-[3-[4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B12415258.png)
